molecular formula C12H21ClN2O3S B2904665 5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856080-05-1

5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2904665
CAS No.: 1856080-05-1
M. Wt: 308.82
InChI Key: AHCXCRWWMJFFNC-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is a complex organic compound that features a pyrazole ring substituted with sec-butoxymethyl and isobutyl groups, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of sec-Butoxymethyl and Isobutyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Sulfonyl Chloride Introduction: The sulfonyl chloride group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid or thionyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The pyrazole ring and the alkyl groups can undergo oxidation or reduction under appropriate conditions.

    Electrophilic Aromatic Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may influence the reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Sulfonamides and Sulfonates: Formed from nucleophilic substitution reactions.

    Oxidized or Reduced Pyrazole Derivatives: Depending on the specific oxidation or reduction conditions used.

Scientific Research Applications

5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Biological Studies: Can be used to study the effects of sulfonyl chloride-containing compounds on biological systems.

    Industrial Applications: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride largely depends on the specific application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent modification or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

    5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonate: Contains a sulfonate group instead of sulfonyl chloride.

Uniqueness

5-(sec-butoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3S/c1-5-10(4)18-8-11-12(19(13,16)17)6-14-15(11)7-9(2)3/h6,9-10H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCXCRWWMJFFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1CC(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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